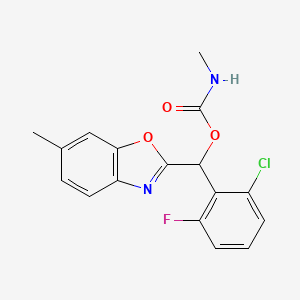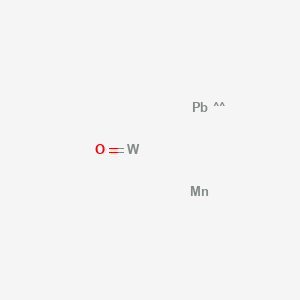
CID 71335368
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the identifier “CID 71335368” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
The preparation of CID 71335368 involves specific synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials. The process involves a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Análisis De Reacciones Químicas
CID 71335368 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
CID 71335368 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe to study biological pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .
Mecanismo De Acción
The mechanism of action of CID 71335368 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in scientific research and medicine .
Comparación Con Compuestos Similares
CID 71335368 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar indole derivatives or halogenated hydrocarbons can be considered. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and versatility.
Propiedades
Número CAS |
110687-28-0 |
|---|---|
Fórmula molecular |
MnOPbW |
Peso molecular |
462 g/mol |
InChI |
InChI=1S/Mn.O.Pb.W |
Clave InChI |
BCGCHXFSMOCHOX-UHFFFAOYSA-N |
SMILES canónico |
O=[W].[Mn].[Pb] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[5-(Diethylamino)pentyl]oxy}-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14322406.png)
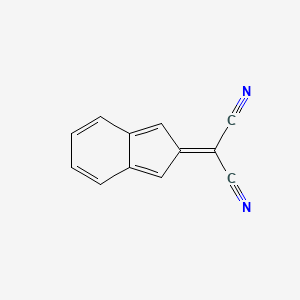


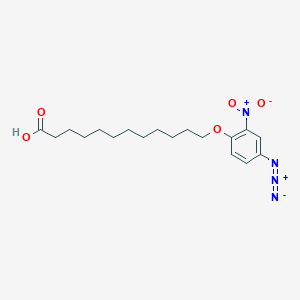
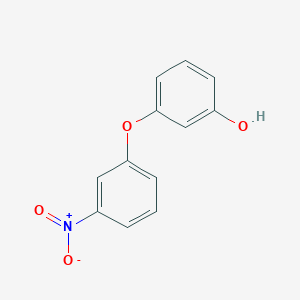
![1,2,3,4-Tetrahydrodibenzo[a,j]acridin-1-ol](/img/structure/B14322449.png)
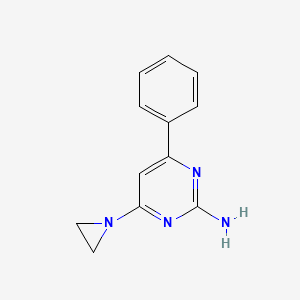
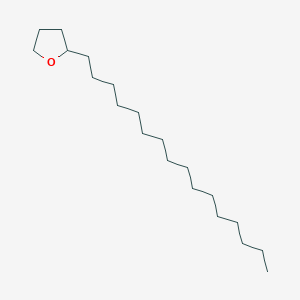
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
